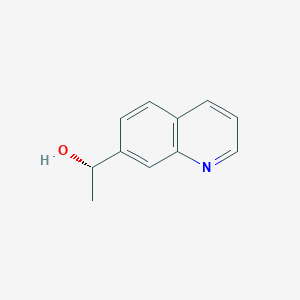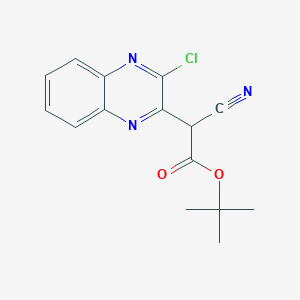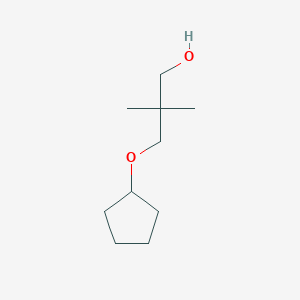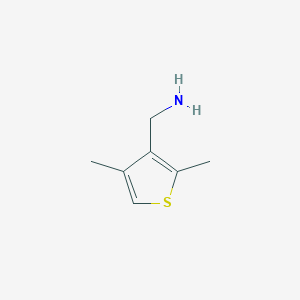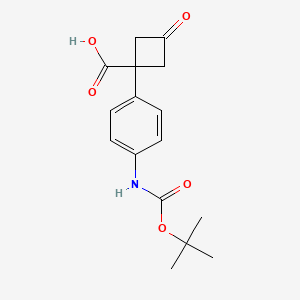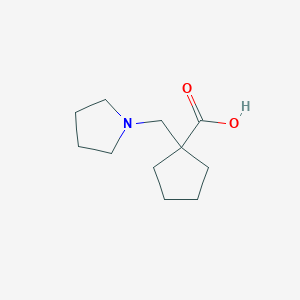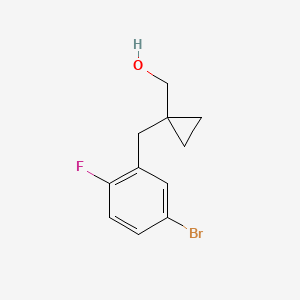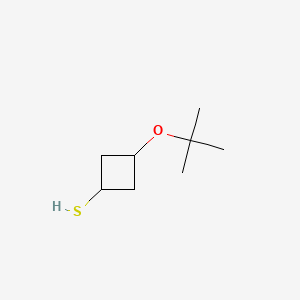
(1r,3r)-3-(Tert-butoxy)cyclobutane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1r,3r)-3-(Tert-butoxy)cyclobutane-1-thiol is an organic compound characterized by a cyclobutane ring substituted with a tert-butoxy group and a thiol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1r,3r)-3-(Tert-butoxy)cyclobutane-1-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a cyclobutane derivative with tert-butyl alcohol and a thiol reagent. The reaction conditions often require the presence of a strong acid or base to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
(1r,3r)-3-(Tert-butoxy)cyclobutane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed to achieve substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted cyclobutane derivatives.
Applications De Recherche Scientifique
(1r,3r)-3-(Tert-butoxy)cyclobutane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1r,3r)-3-(Tert-butoxy)cyclobutane-1-thiol involves its interaction with molecular targets through its thiol and tert-butoxy groups. These interactions can lead to the formation of covalent bonds with target molecules, affecting their function and activity. The compound may also participate in redox reactions, influencing cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1r,3r)-3-(Tert-butoxy)cyclobutane-1-ol: Similar structure but with a hydroxyl group instead of a thiol group.
(1r,3r)-3-(Tert-butoxy)cyclobutane-1-amine: Contains an amine group instead of a thiol group.
(1r,3r)-3-(Tert-butoxy)cyclobutane-1-carboxylic acid: Features a carboxylic acid group in place of the thiol group.
Uniqueness
(1r,3r)-3-(Tert-butoxy)cyclobutane-1-thiol is unique due to the presence of both a thiol and a tert-butoxy group on the cyclobutane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Propriétés
Formule moléculaire |
C8H16OS |
|---|---|
Poids moléculaire |
160.28 g/mol |
Nom IUPAC |
3-[(2-methylpropan-2-yl)oxy]cyclobutane-1-thiol |
InChI |
InChI=1S/C8H16OS/c1-8(2,3)9-6-4-7(10)5-6/h6-7,10H,4-5H2,1-3H3 |
Clé InChI |
LQEDXPFREGVZIG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1CC(C1)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butylN-[(3-amino-1-methylcyclopentyl)methyl]carbamate](/img/structure/B13581328.png)
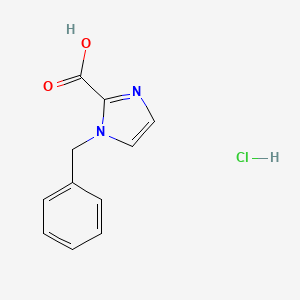
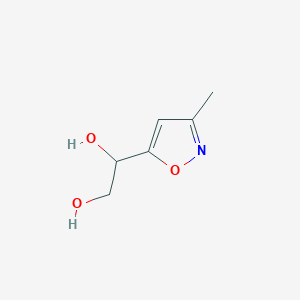
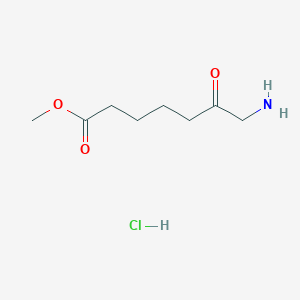
![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imidazolidin-2-one](/img/structure/B13581369.png)
